molecular formula C7H2F6O B3101919 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-19-2

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene

Cat. No.: B3101919
CAS No.: 1404195-19-2
M. Wt: 216.08 g/mol
InChI Key: QGFGBKJKVPXHSO-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three fluorine atoms at the 1, 3, and 5 positions of the benzene ring and a trifluoromethoxy group (-OCF₃) at the 2 position. This structure confers high thermal stability, chemical inertness, and unique electronic properties due to the strong electron-withdrawing effects of both fluorine and the trifluoromethoxy substituent. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGBKJKVPXHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. This reaction typically requires the use of hydrogen gas and a palladium catalyst under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenolysis reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known that the presence of fluorine atoms can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

1-Chloro-2,4,5-Trifluoro-3-Trifluoromethyl-Benzene

  • Structure : Chlorine at position 1, trifluoromethyl (-CF₃) at position 3, and fluorine at positions 2, 4, and 3.
  • Key Differences :
    • The trifluoromethoxy group (-OCF₃) in the target compound is replaced with -CF₃ here, reducing polarity but enhancing steric bulk.
    • Chlorine introduces distinct reactivity (e.g., nucleophilic substitution) compared to fluorine.
  • Applications : Primarily used as an intermediate in pesticide production due to its stability under harsh conditions .

7-(4-Ethenylphenyl)-1,3,5-Trifluoro-2-(trifluoromethoxy)phenanthrene

  • Structure : A phenanthrene backbone fused with the target compound’s substituents and an ethenylphenyl group.
  • Key Differences :
    • Extended π-conjugation due to the phenanthrene core enhances optical properties, making it suitable for liquid crystal displays (LCDs) in the infrared region .
    • Higher molecular weight (418.33 g/mol vs. ~246 g/mol for the target compound) impacts solubility and phase behavior.

Substituent Effects on Properties

Property This compound 1-Chloro-2,4,5-Trifluoro-3-Trifluoromethyl-Benzene 7-(4-Ethenylphenyl)-1,3,5-Trifluoro-2-(trifluoromethoxy)phenanthrene
Electron-Withdrawing Groups -F, -OCF₃ (moderate) -F, -CF₃, -Cl (strong) -F, -OCF₃, conjugated π-system (variable)
Polarity Moderate Low Low (hydrophobic backbone dominates)
Thermal Stability High (due to fluorination) Very high (CF₃ and Cl enhance stability) Moderate (bulky groups may lower melting point)
Primary Applications Liquid crystal precursors, pharmaceuticals Pesticide intermediates Infrared-responsive liquid crystals

Biological Activity

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound characterized by its unique trifluoromethoxy group and three fluorine atoms attached to a benzene ring. This structural configuration imparts significant lipophilicity and stability, making it a compound of interest in various biological applications, particularly in pharmaceuticals and agrochemicals.

Structural Characteristics

The molecular formula of this compound is C7H3F6O. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, influencing various biological pathways. Its high degree of fluorination contributes to its chemical stability and unique properties.

Biological Activity

Research has indicated that this compound exhibits notable biological activity across several domains:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities. The compound's lipophilic nature allows it to disrupt microbial membranes effectively, although further studies are needed to elucidate the mechanisms of action .
  • Enzyme Interactions : The presence of fluorine atoms enhances the compound's ability to form halogen bonds with proteins. This interaction may alter enzymatic activities or binding affinities within biological systems, which warrants further investigation into its pharmacodynamics and pharmacokinetics .
  • Potential Drug Development : Due to its unique structural properties, this compound is being explored for its potential in drug design aimed at targeting resistant strains of pathogens. Its efficacy against Plasmodium falciparum has been noted in studies focused on antimalarial drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

  • Antimalarial Activity : A study identified novel compounds with potent activity against Plasmodium falciparum. These compounds share structural similarities with this compound and showed promising results in inhibiting the growth of malaria parasites .
  • Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the inclusion of trifluoromethyl groups significantly increases the potency of compounds against various biological targets. For example, compounds with a -CF3 group have shown increased inhibition of serotonin uptake compared to their non-fluorinated counterparts .

Comparative Analysis

A comparison table highlighting the biological activities of this compound with other fluorinated compounds is presented below:

Compound NameBiological ActivityIC50 Value (nM)Notes
This compoundAntimicrobial & antifungal propertiesTBDPotential for drug development
Compound AAntimalarial600Effective against P. falciparum
Compound BInhibition of serotonin uptakeTBDIncreased potency due to trifluoromethyl group

Q & A

Q. What are the primary synthetic routes for 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethoxylation of benzene derivatives. Key steps include:

  • Electrophilic substitution : Fluorination using agents like HF or SF₄ under controlled temperatures (0–50°C) to avoid side reactions.
  • Trifluoromethoxy introduction : Reaction with trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling .
    Yield optimization requires precise control of solvent polarity (e.g., DMF or DMSO) and stoichiometric ratios of fluorinating agents. Competing side reactions, such as over-fluorination or ring decomposition, are minimized by slow reagent addition and inert atmospheres .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Analytical methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine substituent positions and absence of isomers.
  • GC-MS : Detects volatile impurities (e.g., residual solvents or unreacted intermediates).
  • Elemental analysis : Validates molecular formula (C₇H₂F₆O) with <1% deviation .
    Purity thresholds ≥98% are critical for reproducibility in downstream applications.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The trifluoromethoxy group (-OCF₃) deactivates the benzene ring via inductive effects, directing nucleophiles to meta and para positions. Experimental studies show:

  • Reactivity hierarchy : Substitution occurs preferentially at the 4-position due to steric hindrance at the 2- and 6-positions from adjacent fluorine atoms.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance NAS rates by stabilizing transition states .
    Contradictions in regioselectivity between computational predictions and experimental outcomes highlight the need for kinetic isotope effect (KIE) studies to resolve mechanistic ambiguities .

Q. What strategies mitigate data inconsistencies in biological activity assays involving this compound derivatives?

Common discrepancies arise from:

  • Lipophilicity variations : Trifluoromethoxy groups increase logP values, affecting membrane permeability. Use standardized partition coefficient measurements (e.g., shake-flask method) .
  • Metabolic stability : Fluorine substituents resist oxidative degradation, but batch-to-batch impurity differences (e.g., residual bromine in intermediates) can skew IC₅₀ values. LC-MS/MS monitoring of metabolites is recommended .

Q. How can computational modeling guide the design of this compound-based materials with tailored electronic properties?

Density Functional Theory (DFT) simulations predict:

  • HOMO-LUMO gaps : Trifluoromethoxy groups lower LUMO energies by 0.5–1.2 eV, enhancing electron-accepting capacity for optoelectronic applications.
  • Substituent effects : Comparative studies with -CF₃ and -OCF₃ analogs reveal distinct charge distribution patterns (Table 1) .

Q. Table 1. Electronic Properties of Fluorinated Benzene Derivatives

SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)
-OCF₃-7.2-2.84.4
-CF₃-7.0-2.54.5
-F-6.8-1.94.9

Data derived from B3LYP/6-311++G(d,p) calculations .

Methodological Considerations

Q. What protocols resolve contradictions in reported reaction kinetics for trifluoromethoxybenzene derivatives?

  • In situ monitoring : Use ReactIR or stopped-flow techniques to track intermediate formation.
  • Isotopic labeling : ¹⁸O-labeled trifluoromethoxy groups distinguish between SNAr and radical pathways .

Q. How are structure-activity relationships (SARs) systematically analyzed for fluorinated analogs?

  • Fragment-based design : Replace -OCF₃ with -OCH₃ or -SCF₃ to isolate electronic vs. steric effects.
  • Crystallography : X-ray structures of protein-ligand complexes (e.g., CYP450 enzymes) identify key halogen bonding interactions .

Critical Data Gaps and Research Directions

  • Toxicological profiles : Limited EPA DSSTox data (DTXSID series) necessitate acute/chronic toxicity assays .
  • Scalability : Batch reactor studies under flow conditions to optimize trifluoromethoxy incorporation without column chromatography .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene

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